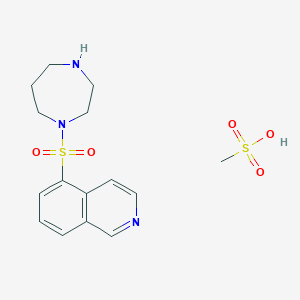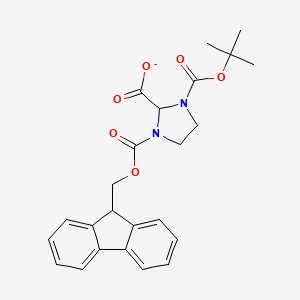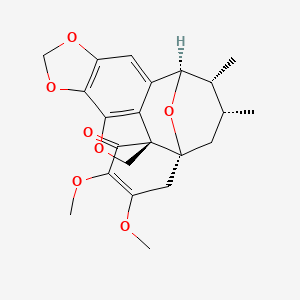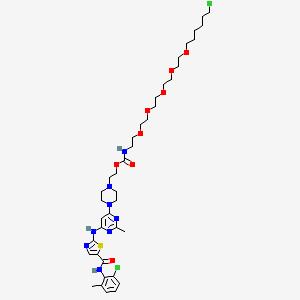
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is a heterocyclic compound that features a pyridazine ring with two keto groups at positions 3 and 6, and an acetic acid moiety attached to the nitrogen at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the keto groups. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetic acid moiety can be modified through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid exerts its effects involves interactions with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The acetic acid moiety can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3,6-dioxo-3,6-dihydropyridazine): Lacks the acetic acid moiety, which affects its solubility and reactivity.
(3,6-dioxo-3,6-dihydro-1H-pyridazine-4-carboxylic acid): Similar structure but with a carboxylic acid group at a different position, leading to different chemical properties.
Uniqueness
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is unique due to the presence of both keto groups and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5N2O4+ |
|---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
2-(3,6-dioxopyridazin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H4N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2/p+1 |
InChI Key |
AKNLVHQEOPVWRF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=O)[N+](=NC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)





![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)





